N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide
Description
This compound (CAS: 951943-30-9 ) is a pyrrole-based derivative featuring a 4,5-dimethyl-substituted pyrrole core. Key structural elements include:
- Pyrrole nitrogen substituent: Propan-2-yl (isopropyl) group.
- Sulfonyl group: 4-Methylphenyl (p-toluenesulfonyl) at position 3 of the pyrrole ring.
- Amide moiety: Furan-2-carboxamide linked to position 2 of the pyrrole.
The 4-methylphenyl sulfonyl group contributes to lipophilicity, which may influence membrane permeability and pharmacokinetics.
Properties
Molecular Formula |
C21H24N2O4S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propan-2-ylpyrrol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C21H24N2O4S/c1-13(2)23-16(5)15(4)19(20(23)22-21(24)18-7-6-12-27-18)28(25,26)17-10-8-14(3)9-11-17/h6-13H,1-5H3,(H,22,24) |
InChI Key |
SYASHAWXWNEJJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)C(C)C)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the pyrrole ring reacts with a sulfonyl chloride in the presence of a base.
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a 1,4-dicarbonyl compound.
Coupling Reactions: The final step involves coupling the pyrrole and furan rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrrole ring.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the furan and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles like amines and thiols.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with sulfide groups.
Substitution: Substituted derivatives with various functional groups attached to the furan or pyrrole rings.
Scientific Research Applications
Biological Applications
- Antimicrobial Activity : Research indicates that compounds similar to N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide exhibit significant antimicrobial properties. The mechanism often involves interaction with bacterial enzymes or receptors, disrupting their function and leading to cell death .
- Anticancer Properties : Studies have shown potential anticancer effects through the modulation of signaling pathways involved in cell proliferation and apoptosis. The compound's ability to inhibit specific enzymes linked to cancer progression has been documented, making it a candidate for further research in oncology .
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in the inflammatory response. This dual inhibition suggests potential therapeutic applications in treating inflammatory diseases .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : The synthesis often begins with substituted pyrroles and furan derivatives.
-
Reactions :
- Sulfonylation : Introduction of the sulfonyl group using sulfonyl chlorides.
- Alkylation : Alkylation reactions with appropriate halides to introduce the propan-2-yl group.
- Amide Formation : Final conversion to the amide via reaction with carboxylic acids or their derivatives under controlled conditions .
- Characterization : The synthesized compounds are characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm their structures .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent .
Case Study 2: Anticancer Mechanism Investigation
In another study focusing on cancer cell lines, the compound was found to induce apoptosis through the activation of caspase pathways. Molecular docking studies suggested strong binding affinity to specific targets involved in cancer cell survival, indicating a promising avenue for drug development in oncology .
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Substituent Variations on the Pyrrole Nitrogen
- N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-fluorobenzamide (CAS: 951956-86-8 ): Pyrrole nitrogen substituent: 2-Methylpropyl (isobutyl) instead of propan-2-yl. Amide group: 2-Fluorobenzamide replaces furan-2-carboxamide. Molecular weight: 442.55 (vs. undetermined for the target compound).
N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide (CAS: 951954-51-1 ):
- Pyrrole nitrogen substituent : 2-Methoxyethyl.
- Amide group : Butanamide (aliphatic) vs. furan-2-carboxamide.
- Molecular weight : 392.5.
- Impact : The methoxyethyl group introduces polarity, possibly improving solubility but reducing lipophilicity.
Modifications to the Sulfonyl Group
- N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pentanamide (CAS: 1010908-36-7 ):
- Sulfonyl group : 4-Fluorophenyl instead of 4-methylphenyl.
- Amide group : Pentanamide (aliphatic) vs. furan-2-carboxamide.
- Molecular weight : 394.5.
- Impact : The electron-withdrawing fluorine atom on the sulfonyl group may alter electronic properties, affecting binding to targets like enzymes or receptors.
Variations in the Amide Moiety
- N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide :
- Core structure : Piperazine instead of pyrrole.
- Shared features : Retains the furan-2-carboxamide and 4-methylphenyl sulfonyl groups.
- Biological relevance : Exhibited antiviral docking scores, suggesting the furan-2-carboxamide group may contribute to antiviral activity.
Structural and Functional Implications
Physicochemical Properties
- 4-Methylphenyl vs. 4-fluorophenyl sulfonyl : The methyl group enhances lipophilicity, while fluorine may improve metabolic stability.
Biological Activity
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 414.5 g/mol
Structural Features
The compound contains several functional groups that contribute to its biological activity:
- Pyrrole Ring : Known for its role in various biological processes.
- Sulfonyl Group : Enhances solubility and bioavailability.
- Furan Ring : Contributes to the compound's reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties.
The compound likely interacts with specific molecular targets, including enzymes and receptors involved in cancer cell proliferation and survival. Studies suggest it may alter enzyme activities or receptor functions, leading to apoptosis in cancer cells.
Cytotoxicity Studies
A selection of studies has evaluated the cytotoxic effects of this compound on various cancer cell lines:
These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer effects, preliminary studies have suggested antimicrobial properties. The compound's ability to interact with bacterial enzymes may inhibit their growth, although more research is needed to confirm these findings.
Recent Advances
- Identification of Anticancer Compound : A study screened a drug library for novel anticancer compounds, identifying several derivatives with promising activity against multicellular spheroids, which mimic tumor environments more accurately than traditional cell cultures .
- Synthesis and Evaluation : Various synthetic routes have been explored for this compound, focusing on optimizing yields and assessing biological activity. The synthesis typically involves sulfonylation and amide formation under controlled conditions .
- Mechanistic Insights : Recent research has begun to elucidate how this compound affects cellular signaling pathways, potentially targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Q & A
Q. Table 1: Comparison of Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrrole Formation | DMF, 80°C, 12h | 55 | >90% |
| Sulfonylation | TEA, DCM, 0°C, 4h | 62 | 85% |
| Amidation | EDC/HOBt, DMF, RT, 24h | 48 | 92% |
Advanced: How can researchers resolve discrepancies in reported biological efficacy across assays?
Answer:
Conflicting data may arise from assay conditions (e.g., pH, co-solvents) or compound purity. Methodological solutions include:
- Orthogonal Assay Validation : Confirm activity using independent techniques (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Structural Confirmation : X-ray crystallography (using SHELXL ) to verify binding mode consistency.
- Purity Analysis : HPLC-MS to exclude degradation products or isomers. For example, a 2024 study found that residual DMF in samples artificially inflated cytotoxicity readings by 15–20% .
Advanced: What strategies improve bioavailability while retaining target affinity?
Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance solubility.
- Structural Analog Screening : Replace the isopropyl group with cyclopropyl to reduce metabolic clearance (see Table 2 ).
- Formulation Optimization : Use lipid-based nanoemulsions to bypass efflux pumps. A 2025 study demonstrated a 2.5-fold increase in oral bioavailability using this approach .
Q. Table 2: Bioavailability of Structural Analogs
| Substituent at Position 1 | LogP | Solubility (µg/mL) | Bioavailability (%) |
|---|---|---|---|
| Isopropyl | 3.8 | 12 | 18 |
| Cyclopropyl | 3.2 | 28 | 35 |
| Ethyl | 3.5 | 20 | 25 |
Basic: What spectroscopic techniques are critical for structural characterization?
Answer:
- NMR : - and -NMR confirm regiochemistry (e.g., pyrrole substitution pattern). Key signals: δ 7.2–7.4 ppm (sulfonyl aromatic protons), δ 2.4 ppm (isopropyl CH) .
- IR : Carboxamide C=O stretch at ~1680 cm, sulfonyl S=O at ~1350 cm.
- HRMS : Molecular ion [M+H] at m/z 443.17 (calculated) .
Advanced: How can computational methods guide the optimization of this compound?
Answer:
- Docking Studies : Use AutoDock Vina to predict binding poses with target enzymes (e.g., COX-2).
- QSAR Modeling : Correlate substituent electronegativity with IC values. A 2024 QSAR study identified the 4-methylphenylsulfonyl group as critical for nanomolar-level inhibition .
- MD Simulations : Assess conformational stability in aqueous vs. lipid membranes to prioritize analogs .
Basic: What are the primary biological targets and associated mechanisms?
Answer:
Reported targets include:
- COX-2 : Competitive inhibition via sulfonamide interaction with the hydrophobic channel (IC = 120 nM) .
- EGFR : Allosteric modulation through furan-carboxamide hydrogen bonding to Thr766 .
- Microbial Topoisomerases : Disruption of DNA gyrase ATPase activity (MIC = 8 µg/mL against S. aureus) .
Advanced: How can crystallography resolve ambiguities in stereochemistry or polymorphism?
Answer:
- Single-Crystal X-ray Diffraction : SHELXL refinement determines absolute configuration and detects polymorphic forms. For example, a 2025 study identified two polymorphs with differing bioavailabilities (Form I: 18%, Form II: 12%) due to crystal packing differences .
- Synchrotron Radiation : High-resolution data (<1.0 Å) resolves disorder in the isopropyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
